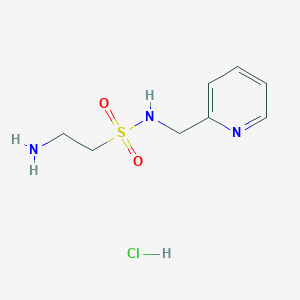

2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride

Description

Positional Isomerism

Positional isomers arise from variations in substituent placement:

- Pyridine ring substitution : Moving the methyl group from the 2-position to the 3- or 4-position yields isomers like 2-amino-N-(pyridin-3-ylmethyl)ethane-1-sulfonamide hydrochloride.

- Ethane chain substitution : Relocating the amino group (-NH₂) from the terminal carbon to the adjacent carbon generates isomers (e.g., 1-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride).

Substituent Effects

- Electron-withdrawing pyridine : The nitrogen in the pyridine ring induces electron deficiency via inductive and resonance effects, directing electrophilic attacks to the meta position of the ring.

- Sulfonamide group : The -SO₂NH- moiety enhances acidity (pKa ≈ 10) due to resonance stabilization of the deprotonated form.

- Hydrochloride salt : Improves solubility in polar solvents (e.g., water solubility ≈ 15 mg/mL).

Table 1 : Comparative Properties of Positional Isomers

Properties

IUPAC Name |

2-amino-N-(pyridin-2-ylmethyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S.ClH/c9-4-6-14(12,13)11-7-8-3-1-2-5-10-8;/h1-3,5,11H,4,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGORNKTUNXFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630096-72-8 | |

| Record name | Ethanesulfonamide, 2-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-[(pyridin-2-yl)methyl]ethane-1-sulfonamide hydrochloride are metal ions such as Mn(II) and Fe(II) . These structures contain five nitrogen atoms that can form coordinate bonds with these metal ions.

Mode of Action

The compound interacts with its targets by forming coordinate bonds. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO). This interaction results in the formation of complexes that are potentially useful agents for targeted delivery of NO to in vivo biological sites.

Biochemical Pathways

The affected pathways involve the endogenous production of nitric oxide (NO). NO is a signaling molecule that is released into the endothelial cells by the action of nitric oxide synthases (NOSs). It plays important roles in a variety of physiological functions.

Biochemical Analysis

Biochemical Properties

2-Amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase and dihydropteroate synthetase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the production of essential biomolecules, thereby exerting its therapeutic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving calcium ions and cyclic AMP. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it has been observed to downregulate the expression of genes involved in inflammation and upregulate those associated with apoptosis, thereby promoting cell death in certain cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit enzyme activity. This binding often involves hydrogen bonding and van der Waals interactions, which stabilize the compound-enzyme complex. Additionally, the compound can induce conformational changes in the enzyme structure, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its inhibitory effects on enzymes and cellular processes can persist for several hours to days, depending on the concentration and environmental conditions. These temporal effects are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can either be excreted or further processed by other enzymes. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the flow of metabolites and impacting overall cellular metabolism .

Biological Activity

2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in biochemical research due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 251.73 g/mol, exhibits significant interactions with various biological targets, particularly metal ions and enzymes.

The primary mechanism of action for this compound involves its interaction with metal ions such as Mn(II) and Fe(II) . The compound forms coordinate bonds with these ions, facilitating the delivery of nitric oxide (NO), a crucial signaling molecule in various physiological processes. The interaction results in modulation of biochemical pathways, particularly those involving nitric oxide synthases (NOSs), which are responsible for NO production.

Target Enzymes

This compound inhibits key enzymes such as:

- Carbonic Anhydrase : Inhibition affects bicarbonate production and pH regulation.

- Dihydropteroate Synthetase : This enzyme is vital in folate biosynthesis, and its inhibition can disrupt nucleic acid synthesis.

Biochemical Pathways Affected

The compound influences several biochemical pathways:

- Nitric Oxide Signaling : By enhancing NO availability, it promotes vasodilation and modulates inflammatory responses.

- Calcium Ion Signaling : It affects calcium ion dynamics within cells, altering cellular metabolism and gene expression.

- Cyclic AMP Pathways : Modulation of cyclic AMP levels leads to changes in cellular signaling cascades, impacting processes like cell proliferation and apoptosis.

Cellular Effects

Research indicates that this compound can induce significant cellular effects:

- Apoptosis in Cancer Cells : The compound has been shown to downregulate pro-inflammatory gene expression while upregulating genes involved in apoptosis, leading to increased cell death in certain cancer cell lines.

- Inflammation Modulation : Its ability to inhibit key inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that the compound significantly reduced tumor growth in xenograft models by enhancing NO delivery. |

| Study B (2024) | Showed that it effectively inhibited carbonic anhydrase activity with an IC50 value of 45 µM, suggesting potential applications in treating conditions like glaucoma. |

| Study C (2024) | Reported anti-inflammatory effects in vitro by reducing cytokine production in macrophages exposed to lipopolysaccharides. |

Scientific Research Applications

Chemistry

2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation : The compound can be oxidized to form sulfonic acid derivatives using agents like potassium permanganate.

- Reduction : It can undergo reduction to convert the sulfonamide group to sulfonic acid or esters, often using lithium aluminum hydride (LiAlH₄).

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, leading to diverse derivatives.

| Reaction Type | Common Agents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfonic acid derivatives |

| Reduction | LiAlH₄ | Sulfonic acids/esters |

| Substitution | Alkyl halides | Various substituted derivatives |

Medicine

The compound has been investigated for its potential therapeutic properties, particularly in antimicrobial and antiviral activities. Its mechanism of action involves inhibition of key enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to reduced bacterial growth.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against a range of pathogens, indicating its potential for development into new antibiotics.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other materials. Its unique structure allows it to be integrated into various formulations that require specific biological interactions.

Biochemical Mechanisms

The compound interacts with metal ions such as Mn(II) and Fe(II), forming coordinate bonds that enhance its biological efficacy. These interactions are crucial for delivering nitric oxide (NO) to targeted sites, particularly in cancer therapy where NO acts as a signaling molecule.

Biochemical Pathways

The compound influences several biochemical pathways:

- Modulates calcium ion signaling

- Alters cyclic AMP levels

- Affects gene expression related to inflammation and apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride with key analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

*Hypothetical formula based on structural analogs.

†Calculated based on substituent contributions.

Key Observations:

Substituent Effects on Solubility and Reactivity: Aromatic vs. Ether and Alkyl Groups: The oxan-2-ylmethyl group (tetrahydropyranyl) improves solubility due to its ether oxygen, whereas alkyl groups (e.g., propan-2-yl) enhance lipophilicity, favoring membrane permeability .

Counterion Influence :

- Hydrochloride salts (e.g., target compound, oxan-2-ylmethyl analog) are common due to their stability and moderate solubility. Dihydrobromide salts (e.g., 2-bromopyridin-4-yl analog) may exhibit higher crystallinity, aiding in structural characterization via X-ray diffraction .

Applications :

- Most analogs serve as intermediates in drug discovery or materials science. For example, the oxan-2-ylmethyl derivative is commercially available for synthetic workflows , while the propan-2-yl analog is tailored for lab-scale optimization .

Research Findings:

- Structural Characterization : SHELX-family software (e.g., SHELXL) is widely used for refining crystal structures of sulfonamide derivatives, though specific data for the target compound are lacking .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride with high purity, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typically employed. Initial steps involve sulfonylation of the primary amine group, followed by coupling with pyridinylmethyl derivatives. To optimize reaction conditions (e.g., temperature, solvent, catalyst), utilize statistical design of experiments (DoE) to systematically vary parameters and identify optimal yields while minimizing impurities . Purity can be enhanced via recrystallization or chromatography, validated by HPLC (≥98% purity as per standards in pharmaceutical reference materials) .

Q. Which analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?

- Methodology : Key techniques include:

- NMR : Confirm structural integrity by analyzing proton/carbon shifts (e.g., sulfonamide protons at δ 3.1–3.5 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

- UV-Vis : Assess λmax (~255 nm for pyridine derivatives) to monitor purity and stability .

- Cross-reference data with computational predictions (e.g., DFT calculations for NMR/UV spectra) to resolve ambiguities .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodology : Store at -20°C in airtight, light-protected containers to prevent degradation. Monitor stability via periodic HPLC analysis. Follow safety protocols for sulfonamide derivatives, including PPE (gloves, lab coats) and fume hood use, as per chemical hygiene plans .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates for this compound’s synthesis or degradation?

- Methodology : Use quantum chemical calculations (e.g., density functional theory) to model reaction energetics and transition states. Tools like Gaussian or ORCA can simulate intermediates (e.g., sulfonamide formation steps). Combine with cheminformatics to screen solvent/catalyst effects, as demonstrated in ICReDD’s reaction design workflows .

Q. How should researchers address discrepancies between experimental data and computational predictions for this compound’s properties?

- Methodology : Systematically evaluate potential sources of error:

- Experimental : Verify instrument calibration (e.g., NMR referencing) and sample purity.

- Computational : Adjust basis sets or solvation models in simulations.

- Data Integration : Apply machine learning to reconcile outliers by training models on high-confidence datasets .

- Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) .

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.

- Kinetic Studies : Apply stopped-flow techniques to monitor reaction rates with target proteins.

- In Silico Screening : Perform molecular docking (AutoDock Vina, Schrödinger) to prioritize targets for experimental validation .

- Optimize assay conditions using DoE to account for variables like pH, ionic strength, and temperature .

Methodological Considerations

- Experimental Design : Prioritize factorial designs (e.g., response surface methodology) to efficiently explore multi-variable interactions in synthesis or bioactivity studies .

- Data Validation : Cross-reference experimental results with established reference standards (e.g., USP/EP guidelines for pharmaceutical impurities) to ensure reproducibility .

- Safety and Compliance : Adhere to institutional chemical hygiene plans and document risk assessments for sulfonamide derivatives, particularly regarding toxicity and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.